Norethynodiol 17-monoacetate Norethynodiol 17-monoacetate A derivative of Ethynodiol. Ethynodiol is a steroidal progestin that inhibits luciferase expression.
Brand Name: Vulcanchem
CAS No.: 2061-46-3
VCID: VC0195181
InChI: InChI=1S/C22H30O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,16-20,24H,5-12H2,2-3H3/t16-,17-,18+,19+,20-,21-,22-/m0/s1
SMILES: CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)O)C)C#C
Molecular Formula: C22H30O3
Molecular Weight: 342.48

Norethynodiol 17-monoacetate

CAS No.: 2061-46-3

Cat. No.: VC0195181

Molecular Formula: C22H30O3

Molecular Weight: 342.48

Purity: > 95%

* For research use only. Not for human or veterinary use.

Norethynodiol 17-monoacetate - 2061-46-3

Specification

CAS No. 2061-46-3
Molecular Formula C22H30O3
Molecular Weight 342.48
IUPAC Name [(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C22H30O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,16-20,24H,5-12H2,2-3H3/t16-,17-,18+,19+,20-,21-,22-/m0/s1
SMILES CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)O)C)C#C
Appearance White solid

Introduction

Chemical Identity and Properties

Norethynodiol 17-monoacetate (CAS No. 2061-46-3) is a biochemical compound with progestational properties. It belongs to the class of synthetic progestins and features a modified steroid structure. The compound has a well-defined chemical identity with specific molecular characteristics that determine its biological activity and pharmaceutical applications.

Basic Identification Parameters

The compound is characterized by the following key parameters:

ParameterValue
CAS Registry Number2061-46-3
Molecular FormulaC22H30O3
Molecular Weight342.48 g/mol
IUPAC Name[(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
SynonymsEthynodiol-17-Acetate, SC 12222

The compound features a complex steroid backbone with an ethynyl group at position 17 and an acetate group, giving it its distinctive properties and biological activity .

Physical and Chemical Properties

Norethynodiol 17-monoacetate exhibits several important physicochemical properties that influence its pharmacological behavior:

PropertyValue
Physical StateSolid
XLogP3-AA3.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area46.5 Ų
Complexity655
Defined Atom Stereocenter Count7

These properties, particularly its moderate lipophilicity (XLogP3 value of 3.3), contribute to its pharmacokinetic profile and biological distribution . The compound's stereochemistry is critical for its biological activity, with 7 defined stereocenters that must be maintained for optimal potency.

Structural Characterization

The structural features of Norethynodiol 17-monoacetate are fundamental to understanding its biological activity and chemical behavior. The compound possesses a steroid nucleus with specific modifications that differentiate it from related compounds.

Molecular Structure

Norethynodiol 17-monoacetate features a 19-norpregn-4-en-20-yne-3,17-diol structure with an acetate group at the 17-position. The presence of the 17-acetate group is critical for its specific biological activities and distinguishes it from other related steroids . The compound's structure includes:

  • A steroid backbone with four fused rings

  • An ethynyl group at position 17

  • A hydroxyl group at position 3

  • An acetate ester at position 17

  • Seven stereocenters with defined configurations

The canonical SMILES notation for the compound is: CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)O)C)C#C .

Spectral Characteristics

Spectroscopic methods are essential for the identification and purity assessment of Norethynodiol 17-monoacetate. The compound exhibits characteristic spectral patterns:

  • NMR spectroscopy reveals distinctive signals for the acetate methyl group and the ethynyl proton

  • The compound shows characteristic UV absorption patterns useful for quantitative analysis

  • Mass spectrometry reveals a molecular ion peak at m/z 342.5, corresponding to its molecular weight

These spectral characteristics serve as fingerprints for identification and quality control in pharmaceutical manufacturing and research applications.

Synthesis and Production

The synthesis of Norethynodiol 17-monoacetate involves selective chemical modifications of precursor steroids. Understanding these synthetic pathways is essential for both research and industrial applications.

Synthetic Routes

The synthesis of Norethynodiol 17-monoacetate typically involves the acetylation of norethynodiol. This process requires selective modification at the 17-position while preserving the 3-hydroxyl group. The reaction conditions are carefully controlled to ensure regioselectivity and stereoselectivity.

Key synthetic approaches include:

  • Selective acetylation of norethynodiol using acetic anhydride in the presence of a suitable base

  • Protection-deprotection strategies to ensure selective modification at the 17-position

  • Purification techniques including recrystallization and chromatography to obtain high-purity material

Industrial Production

Industrial production of Norethynodiol 17-monoacetate involves scaled-up versions of laboratory syntheses with additional considerations for efficiency, cost-effectiveness, and quality control. The commercial production typically includes rigorous purification steps to ensure pharmaceutical-grade purity (>95%).

Quality control measures in industrial production include:

  • HPLC analysis for purity determination

  • Spectroscopic methods for structural confirmation

  • Specific rotation measurements for stereochemical purity

  • Residual solvent analysis to ensure safety

Biological Activity and Mechanism of Action

Norethynodiol 17-monoacetate exhibits significant biological activity, particularly in the context of reproductive physiology. Its mechanism of action is central to its applications in contraception and other therapeutic areas.

Progestational Activity

The primary biological activity of Norethynodiol 17-monoacetate is its progestational effect. As a synthetic progestin, it mimics the action of naturally occurring progesterone but with modifications that alter its pharmacokinetic profile and potency .

The compound exerts its effects by binding to progesterone receptors in target tissues, leading to:

  • Suppression of ovulation through inhibition of the hypothalamic-pituitary axis

  • Alterations in endometrial tissue, making it less receptive to implantation

  • Changes in cervical mucus, creating a barrier to sperm penetration

  • Modifications in tubal transport of ova and sperm

These combined effects make it effective as a contraceptive agent when used appropriately in pharmaceutical formulations.

Pharmacokinetics

The pharmacokinetic profile of Norethynodiol 17-monoacetate influences its clinical application and dosing requirements. Key pharmacokinetic parameters include:

  • Absorption: The acetate modification enhances lipophilicity, improving oral bioavailability

  • Distribution: The compound binds to plasma proteins, primarily albumin

  • Metabolism: It undergoes hepatic metabolism, including hydrolysis of the acetate group

  • Excretion: Metabolites are primarily eliminated through renal excretion

The acetate group at position 17 serves as a prodrug feature, being hydrolyzed in vivo to release the active moiety, which then binds to progesterone receptors in target tissues.

Research Applications

Norethynodiol 17-monoacetate has significant value in scientific research, serving as both an object of study and a tool for investigating biological processes.

Reproductive Biology Research

The compound is widely used in reproductive biology research to study:

  • Hormonal regulation of the reproductive cycle

  • Contraceptive mechanisms

  • Endocrine signaling pathways

  • Receptor-ligand interactions

Researchers often use the compound to investigate the effects of progestins on various physiological processes, providing insights into both normal reproductive physiology and pathological conditions.

Metabolic Studies

The deuterated analog of Norethynodiol 17-monoacetate (Norethynodiol 17-Monoacetate-d9) is particularly valuable for metabolic studies. This isotope-labeled version allows researchers to:

  • Track metabolic pathways using mass spectrometry

  • Distinguish between endogenous and exogenous compounds

  • Study drug metabolism and pharmacokinetics

  • Investigate metabolite profiles and elimination pathways

This application demonstrates the significance of the compound beyond its direct pharmacological effects, serving as an important research tool in pharmaceutical science.

Pharmaceutical Applications

The primary pharmaceutical application of Norethynodiol 17-monoacetate is in hormonal contraceptives, where its progestational properties are leveraged for therapeutic effect.

Contraceptive Formulations

Norethynodiol 17-monoacetate has been incorporated into various contraceptive formulations, including:

  • Oral contraceptive pills, often in combination with estrogens

  • Long-acting contraceptive implants

  • Hormonal replacement therapies

Its inclusion in these formulations is based on its reliable progestational activity and favorable pharmacokinetic profile, which allows for effective dosing regimens.

Other Therapeutic Uses

Beyond contraception, the compound and related derivatives have been investigated for other therapeutic applications:

  • Management of endometriosis

  • Treatment of menstrual disorders

  • Hormone replacement therapy

  • Management of certain hormone-responsive conditions

These applications leverage the compound's ability to modulate reproductive hormone pathways and associated physiological processes.

Related Compounds and Analogs

Norethynodiol 17-monoacetate belongs to a family of related compounds with similar structures and, in some cases, similar biological activities.

Parent Compounds and Derivatives

Key related compounds include:

  • Norethynodiol: The parent compound lacking the acetate group

  • Norethindrone: A structurally related progestin widely used in contraceptives

  • Ethynodiol diacetate: A derivative with acetate groups at both the 3 and 17 positions

These compounds share core structural features but differ in specific modifications that influence their pharmacokinetic profiles and biological activities.

Isotope-Labeled Analogs

Isotope-labeled analogs of Norethynodiol 17-monoacetate have important applications in research:

  • Norethynodiol 17-Monoacetate-d9: A deuterated analog used in metabolic studies and as an internal standard in analytical methods

  • Other isotope-labeled versions may incorporate C-13 or other stable isotopes for specialized research applications

These analogs maintain the same chemical behavior as the parent compound but can be distinguished by their mass difference, making them valuable tools in analytical chemistry and metabolism studies.

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